molecular formula C10H10N2S2 B1269599 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 40277-39-2

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B1269599
CAS No.: 40277-39-2
M. Wt: 222.3 g/mol
InChI Key: KUZMWCUBXLBJQY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with β-ketoesters in the presence of a base, followed by cyclization to form the thienopyrimidine core .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-thione
  • 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one
  • 2,7-Dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one .

Uniqueness: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other thienopyrimidines that may lack this functional group .

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZMWCUBXLBJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352321
Record name 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40277-39-2
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40277-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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